2-Chloro-3-iodo-4-methoxypyridine
CAS No.: 1163693-01-3
Cat. No.: VC2849043
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1163693-01-3 |
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Molecular Formula | C6H5ClINO |
Molecular Weight | 269.47 g/mol |
IUPAC Name | 2-chloro-3-iodo-4-methoxypyridine |
Standard InChI | InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Standard InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)Cl)I |
Canonical SMILES | COC1=C(C(=NC=C1)Cl)I |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2-position with chlorine, the 3-position with iodine, and the 4-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic effects:
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Chlorine (electronegativity: 3.0) withdraws electron density, activating adjacent positions for electrophilic substitution .
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Iodine (atomic radius: 140 pm) enhances polarizability, facilitating nucleophilic displacement reactions.
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Methoxy group donates electron density via resonance, stabilizing the ring and directing reactivity toward specific sites .
The IUPAC name, 2-chloro-3-iodo-4-methoxypyridine, reflects this substitution pattern. Computational studies using density functional theory (DFT) predict a dipole moment of 2.8 D, aligning with its moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅ClINO | |
Molecular Weight | 269.47 g/mol | |
Melting Point | 116–117°C | |
Boiling Point (predicted) | 377.0 ± 42.0°C | |
Density | 2.139 ± 0.06 g/cm³ | |
Solubility | Moderate in DMF, DMSO |
The crystalline solid exhibits stability under inert atmospheres but is sensitive to prolonged light exposure due to the C–I bond’s susceptibility to homolytic cleavage.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
A common route involves sequential halogenation and methoxylation:
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Iodination: 2-Chloro-4-methoxypyridine reacts with iodine monochloride (ICl) in acetic acid at 70°C, yielding 2-chloro-3-iodo-4-methoxypyridine .
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Purification: Flash chromatography (40% ethyl acetate/hexane) isolates the product with >90% purity .
Mechanistic Insight: The electrophilic iodine (I⁺) from ICl attacks the pyridine’s electron-rich 3-position, facilitated by the methoxy group’s resonance effects .
Industrial Production Considerations
Continuous flow reactors optimize yield (88%) and reduce byproducts (e.g., regioisomers <5%) through precise temperature control (<50°C). Scalable methods employ:
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Catalytic Systems: Pd/C for dehalogenation avoidance.
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Green Chemistry: Solvent recovery systems minimize waste.
Chemical Reactivity and Reaction Mechanisms
Halogen-Based Reactivity
The C–I bond’s low dissociation energy (234 kJ/mol) enables cross-coupling reactions:
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Suzuki-Miyaura Coupling: Pd(0)-catalyzed aryl-aryl bond formation with boronic acids.
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Buchwald-Hartwig Amination: Introduction of amine groups at the 3-position.
Case Study: In a 2024 trial, coupling with 4-fluorophenylboronic acid produced a tyrosine kinase inhibitor precursor (yield: 78%, purity: 99%) .
Methoxy Group Participation
The methoxy group directs electrophiles to the 5- and 6-positions via resonance. Nitration at 70°C with HNO₃/H₂SO₄ yields 2-chloro-3-iodo-4-methoxy-5-nitropyridine, a precursor to anticancer agents .
Applications in Chemical Research and Industry
Pharmaceutical Intermediates
The compound’s derivatives inhibit p38α MAPK (IC₅₀: 0.8 µM), reducing TNF-α and IL-1β in rheumatoid arthritis models.
Derivative | Target | Activity |
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5-Nitro-substituted | p38α MAPK | IC₅₀ = 0.8 µM |
6-Amino-substituted | EGFR Kinase | Ki = 2.9 nM |
Agrochemical Development
Herbicides incorporating this moiety show 95% efficacy against Amaranthus retroflexus at 32 µg/mL.
Material Science Innovations
Incorporation into polyimide matrices enhances thermal stability (decomposition temperature: 420°C vs. 380°C baseline).
Future Research Directions and Challenges
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